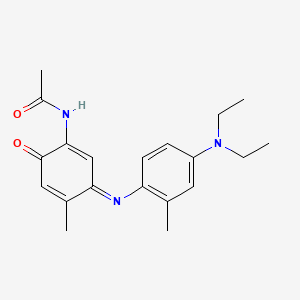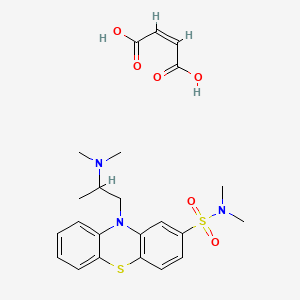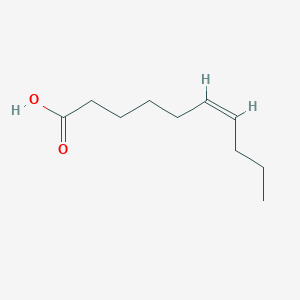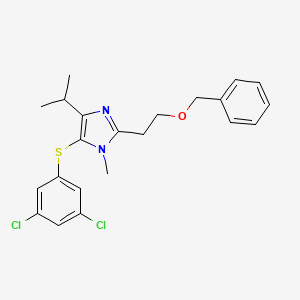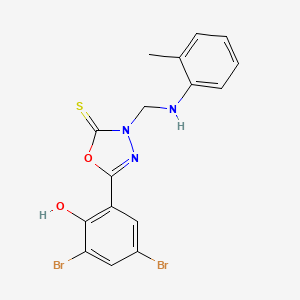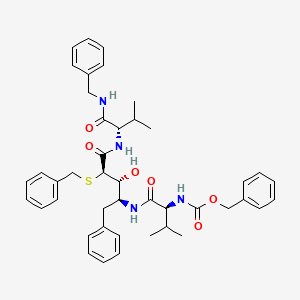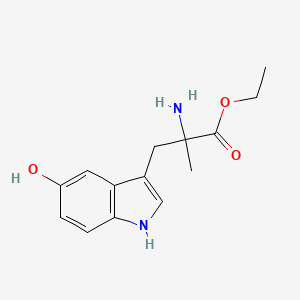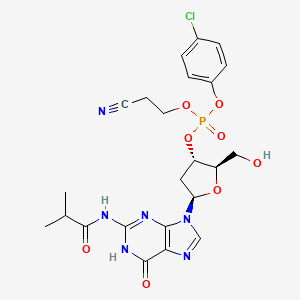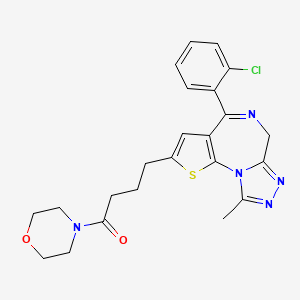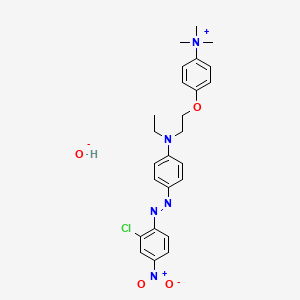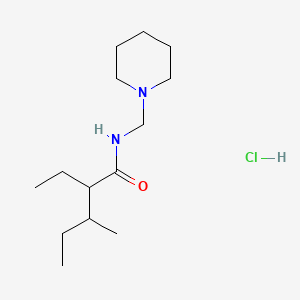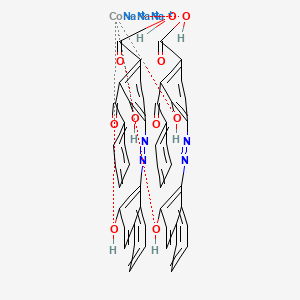
Trisodium bis(2-(4-((2-hydroxy-1-naphthyl)azo)benzoyl-3-hydroxy)benzoato(3-))cobaltate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) is a complex compound with the molecular formula C48H26CoN4O10·3Na and a molecular weight of 952.70. This compound is known for its dark brown powder form and its solubility in water . It is primarily used in dyeing and printing applications for wool, polyamide fiber, silk, and their blended fabrics .
Preparation Methods
The synthesis of Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) involves several steps. One common method includes the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid followed by coupling with Naphthalen-2-ol . This intermediate is then converted into a 1:2 chromium complex . Industrial production methods often involve cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a dye for various fibers and fabrics . In biology and medicine, it can be used in staining techniques for microscopic analysis. Industrially, it is used in the production of high-performance dyes and pigments.
Mechanism of Action
The mechanism of action of Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved include interactions with specific functional groups on the substrates, leading to the formation of stable azo complexes.
Comparison with Similar Compounds
Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) is unique due to its specific molecular structure and the presence of cobalt. Similar compounds include trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-) and other azo dyes with similar functional groups .
Properties
CAS No. |
84777-71-9 |
|---|---|
Molecular Formula |
C48H32CoN4Na3O10+3 |
Molecular Weight |
952.7 g/mol |
IUPAC Name |
trisodium;2-benzoyl-3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoic acid;cobalt |
InChI |
InChI=1S/2C24H16N2O5.Co.3Na/c2*27-19-13-10-14-6-4-5-9-16(14)21(19)26-25-18-12-11-17(24(30)31)20(23(18)29)22(28)15-7-2-1-3-8-15;;;;/h2*1-13,27,29H,(H,30,31);;;;/q;;;3*+1 |
InChI Key |
DCKRTRXQXWGTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2O)N=NC3=C(C=CC4=CC=CC=C43)O)C(=O)O.C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2O)N=NC3=C(C=CC4=CC=CC=C43)O)C(=O)O.[Na+].[Na+].[Na+].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


